molecular formula C11H8N2 B1302510 5-Amino-1-naphthonitrile CAS No. 72016-73-0

5-Amino-1-naphthonitrile

Cat. No.: B1302510
CAS No.: 72016-73-0
M. Wt: 168.19 g/mol
InChI Key: COMBRYCXLDMDCU-UHFFFAOYSA-N
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Description

5-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and a nitrile group at the 1-position

Scientific Research Applications

5-Amino-1-naphthonitrile has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-naphthonitrile is an enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-(5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . It plays a significant role in the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products .

Mode of Action

This compound functions to block the activity of NNMT . By inhibiting NNMT, it can reduce the production of methylated nicotinamide . This interaction with its target leads to changes in the metabolic function of the cell .

Biochemical Pathways

The inhibition of NNMT affects the NAD+ salvage pathways and methionine cycle metabolites . These pathways are crucial for maintaining cellular homeostasis and energy balance . Disruption of these pathways can lead to various downstream effects, including changes in cell proliferation and progression .

Pharmacokinetics

It is a small molecule, which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic regulation . By inhibiting NNMT, it can help maintain metabolic homeostasis, which may have a protective effect against cellular senescence . Additionally, it has been associated with significant weight loss and improvements in obesity-linked comorbidities .

Safety and Hazards

The safety data sheet for 5-Amino-1-naphthonitrile indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

5-Amino-1-naphthonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. This interaction can influence the enzyme’s activity, potentially affecting metabolic pathways and energy balance within cells . Additionally, this compound may interact with other biomolecules, such as peptides and receptors, altering their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the SIRT1 pathway, which plays a crucial role in regulating metabolism and cellular stress responses . Furthermore, this compound can affect gene expression by altering the methylation status of histones and DNA, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of NNMT, which leads to changes in the methylation of nicotinamide and other substrates . This inhibition can result in altered enzyme activity and changes in gene expression. Additionally, this compound may bind to specific receptors or proteins, influencing their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products of this compound can also influence cellular function, potentially leading to long-term effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic efficiency and promote weight loss by influencing fat metabolism . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. By inhibiting NNMT, this compound can alter the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism . This alteration can impact various metabolic processes, including energy production, DNA repair, and oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-1-naphthonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-naphthalen-1-ylamine with copper(I) cyanide. The reaction typically occurs in the presence of pyridine at elevated temperatures (around 190°C) for approximately 1.5 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and continuous monitoring is essential to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding amines or hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-naphthonitrile
  • 2-Amino-1-naphthonitrile
  • 5-Amino-2-naphthonitrile

Uniqueness

5-Amino-1-naphthonitrile is unique due to the specific positioning of the amino and nitrile groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

5-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBRYCXLDMDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372804
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72016-73-0
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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